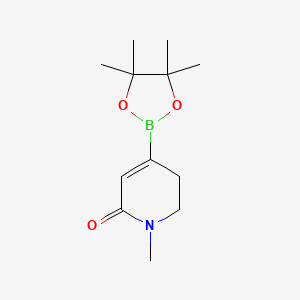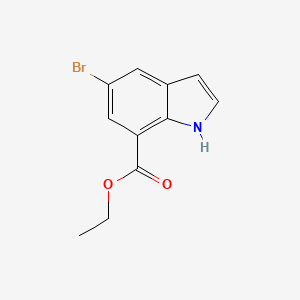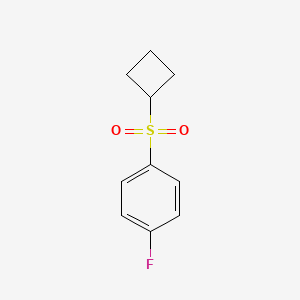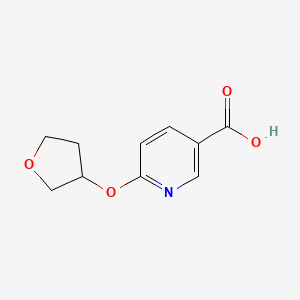
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol
Overview
Description
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a useful research compound. Its molecular formula is C24H36O5Si and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Molecular Studies
Crystal Structures and Molecular Configurations : Research into similar silacyclopentadienes, like 1,1-dimethyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene, provides insights into their crystal structures and molecular configurations. The crystal packing forces and the geometry of the silole rings in these compounds are of significant interest, contributing to the understanding of their physical properties (Párkányi, 1981).
Mass Spectra Analysis : The mass spectra of phenyl-substituted silacyclopentanes and silacyclopentadienes, including studies on similar compounds, reveal intricate details about fragmentations and ion formations, which are crucial for understanding their chemical behavior and potential applications (Maruca, Oertel, & Roseman, 1972).
Applications in Electronics and Optoelectronics
Electronic Structure Studies : Investigations into the electronic structures of silole derivatives at interfaces with metals like magnesium have shown potential applications in organic electronics. Such studies are crucial for the development of high-efficiency organic light-emitting diodes (OLEDs) (Watkins, Mäkinen, Gao, Uchida, & Kafafi, 2006).
Molecular Wires and Optoelectronic Properties : The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have demonstrated their potential as molecular wires. These compounds exhibit interesting redox, structural, and optoelectronic properties, making them valuable for electronic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).
Polymer Science and Material Chemistry
- Hyperbranched Poly(Silylenevinylene) Synthesis : A derivative of silolene has been synthesized and used in the creation of hyperbranched poly(silylenevinylene), a polymer with significant potential in material chemistry. These polymers demonstrate excellent thermal stability and strong fluorescence, indicating their utility in various industrial applications (Zhao, Guo, Jiang, Chang, Lam, Xu, Qiu, & Tang, 2012).
Properties
IUPAC Name |
2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5Si/c1-24(2,3)30(22-10-6-4-7-11-22,23-12-8-5-9-13-23)29-21-20-28-19-18-27-17-16-26-15-14-25/h4-13,25H,14-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUACEQJBJMUQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


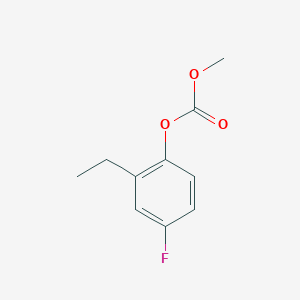
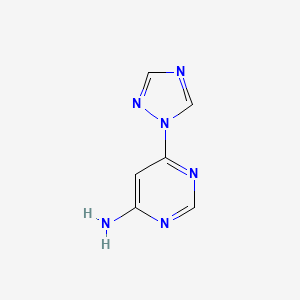

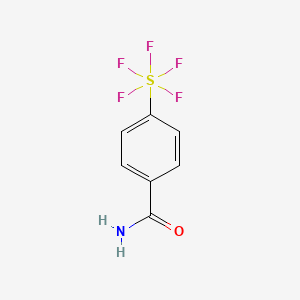
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
